molecular formula C4H3Cl2NO2S2 B1306967 4,5-Dichlorothiophene-2-sulfonamide CAS No. 256353-34-1

4,5-Dichlorothiophene-2-sulfonamide

Cat. No. B1306967
M. Wt: 232.1 g/mol
InChI Key: JKBNSTFOQDGQLS-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene sulfonamides. Thiophene sulfonamides are a group of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the sulfonamide group in these compounds is known to confer a variety of biological properties, making them interesting targets for drug development .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which allows for the introduction of aryl groups to the thiophene nucleus. This method has been utilized to synthesize a range of thiophene sulfonamide derivatives with different substituents, which can significantly affect their biological activities . Another method for synthesizing thiophene sulfonamides involves the sulfochlorination reaction of dihalothiophenes followed by treatment with aqueous ammonia, leading to stable thiophenesulfonamides .

Molecular Structure Analysis

The molecular structure of thiophene sulfonamides can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule. For instance, sulfonamide derivatives have been reported to crystallize in different space groups, and their molecular structures feature hydrogen bonding, which is crucial for their biological activity .

Chemical Reactions Analysis

Thiophene sulfonamides can undergo a variety of chemical reactions. The sulfonamide group can react with different reagents, leading to the formation of new derivatives with potential biological activities. For example, the electrochemical synthesis of sulfonamide derivatives can be achieved by the oxidation of aniline derivatives in the presence of arylsulfinic acids, resulting in the formation of mono- and disulfone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiophene ring. The electronic effects of different functional groups can significantly affect these properties and, consequently, the biological activity of the compounds. For instance, the substitution pattern on the aromatic ring of thiophene sulfonamides has been found to have a significant effect on urease inhibition and hemolytic activities .

Scientific Research Applications

1. Chemical Transformations and Composition Study

In the study by Rozentsveig et al. (2007), mixtures of mono-and dihalothiophenesulfonyl chlorides, including 4,5-dichlorothiophene-3-sulfonamide, were formed through sulfochlorination reactions. These were converted into stable thiophenesulfonamides, and their structure and composition were analyzed using various physicochemical methods. This research highlights the chemical transformations of 4,5-dichlorothiophene-2-sulfonamide, contributing to the understanding of its composition and potential applications in chemical synthesis (Rozentsveig et al., 2007).

2. Polymer Synthesis for Electrochemical Applications

Giuffre et al. (1984) explored the reaction of 2,5-dichlorothiophene with sodium sulfide to produce new thermostable thio-aromatic polymers. These polymers have improved melting properties and solubility in organic solvents, making them suitable for electrochemical separator technology. This research demonstrates the utility of 4,5-dichlorothiophene-2-sulfonamide in synthesizing materials with high temperature and alkali resistance (Giuffre et al., 1984).

3. Synthesis of Thiophene Sulfonamide Derivatives

Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions. These compounds, including 5-Phenylthiophene-2-sulfonamide, showed significant urease inhibition and antibacterial activities, indicating their potential in medicinal chemistry applications. This study exemplifies the use of 4,5-dichlorothiophene-2-sulfonamide in the creation of bioactive compounds (Noreen et al., 2017).

4. Exploration in Novel Sulfonamide Synthesis

Almarhoon et al. (2019) presented a method for the synthesis of sulfonamide and sulfonate derivatives under eco-friendly conditions. This research is significant for the environmental-friendly synthesis of various sulfonamide derivatives, including those related to 4,5-dichlorothiophene-2-sulfonamide, highlighting its potential in green chemistry applications (Almarhoon et al., 2019).

5. Study of Molecular Interactions in Surfactant Media

Saeed et al. (2017) investigated the solubilization of thiophene derivatives, including 4,5-dichlorothiophene-2-sulfonamide, in micellar solutions of sodium dodecyl sulphate. This study provides insights into the interaction and behavior of thiophene derivatives in surfactant media, useful in various chemical and pharmaceutical processes (Saeed et al., 2017).

Safety And Hazards

This compound is classified as having acute toxicity when ingested, and can cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 4,5-Dichlorothiophene-2-sulfonamide could involve further exploration of its inhibitory effects on enzymes like carbonic anhydrase . Additionally, its potential as a precursor for other compounds in chemical reactions could be investigated .

properties

IUPAC Name

4,5-dichlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBNSTFOQDGQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395522
Record name 4,5-Dichlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorothiophene-2-sulfonamide

CAS RN

256353-34-1
Record name 4,5-Dichlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichlorothiophene-2-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Demir, Z Köksal - Pharmacological reports, 2019 - Springer
Background Paraoxonase 1 (PON1) is an antiatherogenic and organophosphate hydrolyzer enzyme. It has important roles including protecting low density lipoprotein (LDL) against …
Number of citations: 57 link.springer.com
Y Demir, Z Köksal - Archives of physiology and biochemistry, 2022 - Taylor & Francis
In this study, aldose reductase (AR) was purified from sheep kidney using chromatographic methods and examined the interactions between some sulfonamides and the enzyme. …
Number of citations: 19 www.tandfonline.com
Z Alım, Z Köksal, M Karaman - Pharmacological Reports, 2020 - Springer
Background Thiophene(s) are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors. In this study, …
Number of citations: 15 link.springer.com
X Cui, Y Zhang, F Shi, Y Deng - Chemistry–A European …, 2011 - Wiley Online Library
Complicated and expensive organic ligands are normally essential in fine chemical synthesis at preparative or industrial levels. The synthesis of fine chemicals by using heterogeneous …
G Arslan, B Gökçe, MT Muhammed, Ö Albayrak… - …, 2023 - Wiley Online Library
Paraoxonase 1 (PON1), an esterase linked to high‐density lipoprotein (HDL), is known to have strong antioxidant and anti‐cardiovascular properties. In this study, eleven …
J Singh, W Zeller, N Zhou, G Hategan… - Journal of medicinal …, 2010 - ACS Publications
The EP 3 receptor on the platelet mediates prostaglandin E 2 potentiation of thrombogenic coagonists including collagen and adenosine diphosphate (ADP). A pharmacophore driven …
Number of citations: 49 pubs.acs.org
H Zhang, X Wang, Y Wan, L Liu, J Zhou… - ACS Medicinal …, 2023 - ACS Publications
Both galectin-3 and galectin-8 are involved in cell adhesion, migration, apoptosis, angiogenesis, and inflammatory processes by recognizing galactose-containing glycoproteins. …
Number of citations: 3 pubs.acs.org
W Zeller, AS Kiselyov, J Singh - Tetrahedron Letters, 2010 - Elsevier
Regiospecific construction of 3-alkyl-4-hydroxybenzimidazoles is detailed. The synthetic route involves a novel O- to N-acyl transfer reaction to address the observed exclusive O-…
Number of citations: 4 www.sciencedirect.com
MO Kaya, T Demirci, O Ozdemir, U Calisir… - Medicinal Chemistry …, 2023 - Springer
The novel sulfonamide substitute 1, 4-dihydropyridine derivatives were synthesized by the method of Hantzsch reaction. They have been characterized by FT-IR spectroscopy, 1 H-NMR…
Number of citations: 1 link.springer.com
SR Borhade, U Rosenström, J Sävmarker… - …, 2014 - Wiley Online Library
The inhibition of insulin‐regulated aminopeptidase (IRAP, EC 3.4.11.3) by angiotenesin IV is known to improve memory and learning in rats. Screening 10 500 low‐molecular‐weight …

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